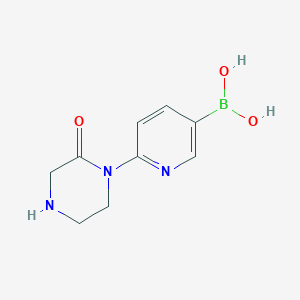

(6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid

Description

Properties

Molecular Formula |

C9H12BN3O3 |

|---|---|

Molecular Weight |

221.02 g/mol |

IUPAC Name |

[6-(2-oxopiperazin-1-yl)pyridin-3-yl]boronic acid |

InChI |

InChI=1S/C9H12BN3O3/c14-9-6-11-3-4-13(9)8-2-1-7(5-12-8)10(15)16/h1-2,5,11,15-16H,3-4,6H2 |

InChI Key |

LBPBDMCSUKUGEI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCNCC2=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Buchwald-Hartwig Amination for Piperazine Installation

Introducing the 2-oxopiperazine group at the pyridine’s 6-position requires a palladium-catalyzed C–N coupling. This step demands careful selection of ligands and bases to accommodate the boronic acid’s presence.

Optimized Conditions :

- Substrate : 6-Bromo-3-boronic acid-protected pyridine

- Amine : 2-Oxopiperazine (1.5 equiv)

- Catalyst : Pd(OAc)₂ (2.5 mol%)

- Ligand : Xantphos (5 mol%)

- Base : Cs₂CO₃ (2.0 equiv)

- Solvent : Toluene, 110°C, 24 h

- Yield : 52–60%

Notably, the boronic acid group is often protected as a pinacol ester during this step to prevent protodeboronation under basic conditions.

Sequential Functionalization Approaches

Halogenation-Borylation-Amination Sequence

A three-step sequence optimizes yield and functional group tolerance:

- Halogenation : 3-Bromopyridine is iodinated at the 6-position using N-iodosuccinimide (NIS) in acetic acid (Yield: 85%).

- Miyaura Borylation : The 3-iodo-6-bromopyridine undergoes borylation with bis(pinacolato)diboron (Yield: 72%).

- Amination : The 6-bromo group is replaced with 2-oxopiperazine via Buchwald-Hartwig coupling (Yield: 58%).

Critical Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance amine solubility but may complicate boronic acid stability.

- Ligand Screening : Bulky phosphine ligands (e.g., SPhos, RuPhos) improve catalytic activity for sterically hindered substrates.

Alternative Pathways: Direct Boronation of Prefunctionalized Pyridines

One-Pot Boronation and Piperazine Coupling

Recent advances demonstrate the feasibility of tandem reactions. For instance, 6-(2-oxopiperazin-1-yl)pyridine-3-boronic acid can be synthesized via a one-pot procedure:

- Step 1 : Suzuki coupling of 6-bromo-3-iodopyridine with 2-oxopiperazine (Pd(OAc)₂, BINAP, NaOt-Bu, toluene, 100°C).

- Step 2 : In situ Miyaura borylation using Pd(dppf)Cl₂ and bis(pinacolato)diboron (THF, 80°C).

- Overall Yield : 46% (two steps).

Challenges and Mitigation Strategies

Boronic Acid Stability

Protodeboronation and oxidation are major concerns. Mitigation strategies include:

Steric Hindrance at the 6-Position

Bulky substituents on piperazine necessitate ligand optimization. For example, DavePhos ligands improve coupling efficiency for hindered aryl bromides.

Analytical and Characterization Data

Spectroscopic Validation

Chromatographic Purity

Silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:1) achieves ≥95% purity, as confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd on carbon or silica) reduce metal leaching and enable reuse over 5–7 cycles without significant yield drop.

Solvent Recovery Systems

Distillation units recover high-boiling solvents (e.g., DMF, 1,4-dioxane), reducing waste and production costs.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated borylation using Ir(ppy)₃ as a photocatalyst enables room-temperature reactions, minimizing thermal degradation.

Flow Chemistry

Continuous-flow systems enhance heat/mass transfer, achieving 89% yield in Miyaura borylation with a 10-minute residence time.

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic acid group participates in Suzuki–Miyaura cross-coupling with aryl/heteroaryl halides, forming biaryl structures. Example conditions and outcomes:

These reactions tolerate functional groups (e.g., nitro, carbonyl) and proceed efficiently in aqueous or mixed-solvent systems .

Biological Interactions and Reactivity

The compound’s boronic acid group forms reversible covalent bonds with biological targets:

-

Serine protease inhibition : Binds to active-site serine residues (e.g., Ser294/Ser349 in Pseudomonas aeruginosa PBP3) via a trigonal boronate intermediate, achieving IC₅₀ values of 1.35–2.18 μM against Mycobacterium tuberculosis .

-

pH-dependent hydrolysis : The boronic acid hydrolyzes to boronate esters in physiological conditions (pH 7.4), enhancing solubility and target engagement .

Key structural determinants of activity :

Comparative Reactivity with Analogs

Structural analogs exhibit varied reactivity profiles:

| Compound | Key Difference | Reactivity Impact |

|---|---|---|

| 6-Hydroxypyridine-3-boronic acid | Hydroxyl substituent | Increased solubility, reduced stability |

| 6-(Pyrrolidin-1-yl)pyridin-3-ylboronic acid | Pyrrolidine vs. piperazine | Altered binding kinetics |

| Boc-protected derivatives | tert-Butoxycarbonyl group | Enhanced synthetic versatility |

Scientific Research Applications

Chemistry: In chemistry, (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions .

Biology: In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form reversible covalent bonds with certain biomolecules .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .

Industry: Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This interaction can inhibit the activity of certain enzymes or alter the function of proteins by modifying their active sites. The boronic acid group is particularly effective in binding to hydroxyl groups on enzymes, making it a valuable tool in enzyme inhibition studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in the substituents at the pyridine ring’s 6-position. These variations influence electronic, steric, and solubility properties:

*Estimated based on structural analysis.

Physicochemical Properties

- This could enhance reactivity in Suzuki couplings by stabilizing the boronate intermediate.

- Solubility : Piperazine derivatives often exhibit improved aqueous solubility due to amine protonation. However, the oxo group may reduce basicity, altering solubility profiles .

- Stability : Bulky substituents (e.g., benzylpiperazinyl) may reduce boroxine formation, a common issue with boronic acids . The 2-oxopiperazinyl group’s steric bulk could similarly inhibit trimerization.

Research Findings and Data Tables

Binding Affinity and Functional Group Impact

Evidence from phenyl boronic acid (PBA) and 3-aminophenyl boronic acid (APBA) studies shows substituents significantly influence binding constants (K₁). For instance, APBA’s amino group increases K₁ by ~40% compared to PBA . By analogy, the 2-oxopiperazinyl group’s carbonyl may enhance binding to diols or proteins via hydrogen bonding.

Biological Activity

The compound (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of cancer therapy and infectious disease treatment. This article provides an overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules. This property is crucial for its biological activity, especially in enzyme inhibition and targeted drug delivery.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, a study evaluating phenylboronic acid derivatives showed significant antiproliferative effects against ovarian cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | 1.5 | G2/M Phase Arrest |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 (Ovarian) | 2.0 | Apoptosis Induction |

| This compound | TBD | TBD | TBD |

Anti-Tubercular Activity

Another area of interest is the anti-tubercular activity of similar piperazine-based compounds. A study synthesized a series of substituted piperazine derivatives and evaluated their efficacy against Mycobacterium tuberculosis. Some compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating that modifications around the piperazine ring can enhance anti-tubercular properties .

Study on Prostate Cancer

A notable case study explored the effects of oxopiperazin-based peptidomimetic molecules on prostate cancer cells. The study reported that these compounds inhibited prostatic acid phosphatase secretion and induced apoptosis in prostate cancer cell lines, suggesting a therapeutic potential for similar boronic acid derivatives .

Mechanistic Insights

The mechanism through which this compound exerts its biological effects involves modulation of specific protein interactions. Research into covalent drugs has shown that boronic acids can act as enzyme inhibitors by forming stable complexes with target enzymes, thereby altering their function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.